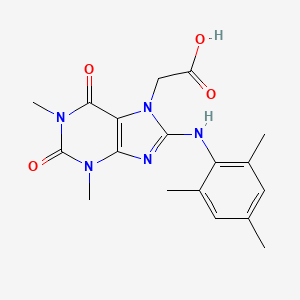![molecular formula C16H19NO2 B2452143 5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid CAS No. 669757-85-1](/img/structure/B2452143.png)
5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid (OHCQC) is a bicyclic aromatic hydrocarbon containing a quinoline ring system and an octahydrocyclooctane ring system. This compound has been the subject of numerous scientific studies due to its wide range of applications and properties. OHCQC has been found to possess anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-diabetic activities. It has also been used as a catalyst in organic synthesis and as a fluorescent dye for imaging. In
Aplicaciones Científicas De Investigación
Synthesis Processes and Intermediate Compounds
Large-Scale Synthesis : Research by Bänziger et al. (2000) in "Organic Process Research & Development" describes an efficient large-scale synthesis process for a closely related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This process highlights the relevance of such compounds in pharmaceutical manufacturing (Bänziger et al., 2000).
Structural Analysis : A study by Bazgir and Astaraki (2008) in "Acta Crystallographica Section E" on a related molecule, 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline, provides insights into the molecular structure and interactions of these compounds (Bazgir & Astaraki, 2008).
Chemical Transformations and Derivatives
Cyclopropanation Process : Research by Szakonyi et al. (2002) in "The Journal of Organic Chemistry" investigates the cyclopropanation of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, leading to novel cyclopropa[b]quinoline derivatives. This showcases the potential of these compounds in creating new chemical structures (Szakonyi et al., 2002).
Antimicrobial Properties : A study by Al-Hiari et al. (2008) in "Molecules" explores the synthesis and antimicrobial properties of substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its analogs, indicating the potential biomedical applications of these compounds (Al-Hiari et al., 2008).
Conformational Analysis and Stereochemistry
- Proton Magnetic Resonance Studies : The work of Crabb and Mitchell (1977) in "Journal of The Chemical Society" focuses on the stereochemistry of related compounds, like octahydro-7aH-quino[1,2-c][1,3]benzoxazines, using proton magnetic resonance studies. This research contributes to understanding the conformational behavior of these molecules (Crabb & Mitchell, 1977).
Novel Synthetic Methods and Biological Evaluation
- Synthesis of Fused Tetracyclic Compounds : Research by Goff et al. (1994) in the "Journal of Heterocyclic Chemistry" on the synthesis of novel fused tetracyclic quinolonecarboxylic acids, including imidazo[4,5-f]quinolines, underscores the potential of these compounds in medicinal chemistry (Goff et al., 1994).
Propiedades
IUPAC Name |
5,5a,6,7,8,9,10,11-octahydrocycloocta[b]quinoline-12-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(19)15-11-7-3-1-2-4-9-13(11)17-14-10-6-5-8-12(14)15/h5-6,8,10,13,17H,1-4,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDFBLZEKQTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(C3=CC=CC=C3NC2CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452061.png)
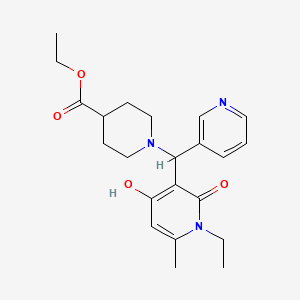
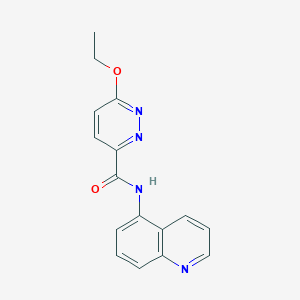
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2452069.png)
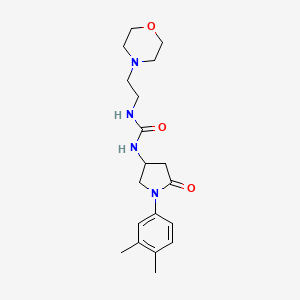
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)


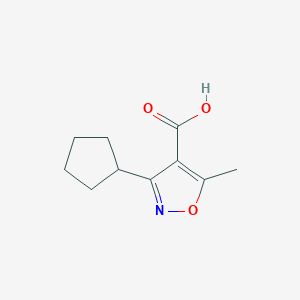
![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)
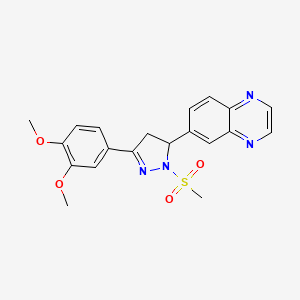
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)
